molecular formula As B1236804 Arsenic-71 CAS No. 16685-55-5

Arsenic-71

Cat. No.: B1236804
CAS No.: 16685-55-5
M. Wt: 70.92711 g/mol
InChI Key: RQNWIZPPADIBDY-AHCXROLUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arsenic-71 (⁷¹As) is a proton-rich radioisotope of arsenic with a half-life of 65.30(7) hours . It decays by electron capture (EC) and positron emission (β+), resulting in the stable daughter nuclide Germanium-71 (⁷¹Ge) and making it a suitable candidate for long-lived positron emission tomography (PET) imaging studies . This isotope is of considerable interest in the field of nuclear medicine, particularly for developing novel theranostic radiopharmaceuticals, which combine diagnostic probing and subsequent therapy . The unique chemical properties of arsenic, specifically the high sulfur affinity of its trivalent state, allow for covalent binding to thiol groups in biological targeting vectors, such as antibodies and nanoparticles . Research into stable conjugation methods is a key area of development for this isotope . This compound can be produced in a cyclotron via proton or deuteron irradiation of enriched germanium targets, such as through the ⁷²Ge(p, xn)⁷¹As or ⁷⁰Ge(d, n)⁷¹As nuclear reactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use. All safety data sheets (SDS) for elemental arsenic should be consulted, as it is classified as a known human carcinogen and is highly toxic if inhaled or swallowed .

Properties

CAS No.

16685-55-5

Molecular Formula

As

Molecular Weight

70.92711 g/mol

IUPAC Name

arsenic-71

InChI

InChI=1S/As/i1-4

InChI Key

RQNWIZPPADIBDY-AHCXROLUSA-N

SMILES

[As]

Isomeric SMILES

[71As]

Canonical SMILES

[As]

Synonyms

71As radioisotope
Arsenic-71
As-71 radioisotope

Origin of Product

United States

Scientific Research Applications

Cancer Treatment

Arsenic compounds, particularly arsenic trioxide (ATO), have been effectively used in the treatment of certain types of cancers, notably acute promyelocytic leukemia (APL). ATO is administered in combination with all-trans retinoic acid, demonstrating significant clinical activity against this malignancy. Research indicates that ATO's anti-tumor effects are dose-dependent, with effective concentrations typically not exceeding 20 µmol/L .

Pharmacological Effects

Beyond cancer treatment, arsenic compounds exhibit a range of pharmacological effects including antiviral activity and the inhibition of overactivated lactate dehydrogenase. These properties make them candidates for treating various hematological diseases and other conditions .

Monitoring and Detection

Arsenic-71 can be utilized in environmental monitoring, particularly in assessing arsenic contamination in soil and water. Techniques such as X-ray fluorescence (XRF) and anodic stripping voltammetry (ASV) are employed for direct measurement of arsenic levels without requiring aqueous soil extractions . This capability is crucial for risk assessment related to environmental exposure.

Biomarkers of Exposure

Research has identified arsenic as a potential biomarker for exposure assessment in both clinical and forensic settings. Studies indicate that the accumulation of arsenic in biological tissues can serve as an indicator of environmental contamination and health risks associated with chronic exposure .

Mechanisms of Toxicity

Arsenic exposure has been linked to various health issues, including skin lesions, peripheral neuropathy, and increased cancer risk. Chronic exposure can lead to significant physiological effects across multiple organ systems, necessitating ongoing research into its mechanisms of action and potential interventions .

Case Studies

Several case studies highlight the adverse effects of arsenic exposure. For example, chronic exposure has been associated with cardiovascular diseases and various cancers, particularly lung cancer among populations with high dietary arsenic intake . These findings underscore the importance of understanding individual susceptibility to arsenic toxicity.

Research Trends and Future Directions

Recent advances in arsenic research emphasize the need for a comprehensive understanding of its metabolic pathways and epigenetic effects. The exploration of differential susceptibility among populations exposed to arsenic is becoming increasingly relevant, with studies focusing on genetic factors influencing individual responses to arsenic toxicity .

Comparison with Similar Compounds

Arsenic-71 vs. Arsenic-74

Property This compound (⁷¹As) Arsenic-74 (⁷⁴As)
Half-life 65.3 hours 17.8 days
Decay Mode β⁺ emission (28%), electron capture β⁻ emission, γ emission
Production ⁷⁰Ge(d,n)⁷¹As ⁷⁴Ge(n,p)⁷⁴As or proton irradiation of Ge
Applications Diagnostic imaging (research stage) Historical tracer studies in metabolism
Toxicity Low (short half-life limits exposure) Moderate (longer half-life increases risk)

Key Differences :

  • Production Efficiency : ⁷¹As can be synthesized without significant contamination from other arsenic isotopes when enriched ⁷⁰Ge targets are used, whereas ⁷⁴As production often requires stringent separation protocols .

This compound vs. Stable Inorganic Arsenic Compounds

Property This compound (⁷¹As) Inorganic Arsenic (e.g., As₂O₃)
Chemical Form Radioactive isotope Oxides, sulfides, salts (e.g., arsenite)
Toxicity Low (controlled medical use) High (carcinogenic, disrupts cellular ATP)
Environmental Impact Negligible (short-lived) Persistent; bioaccumulates in ecosystems
Applications Nuclear diagnostics Industrial (pesticides, alloys)

Key Differences :

  • Biological Interaction: Inorganic arsenic compounds like As₂O₃ interfere with mitochondrial function and DNA repair, whereas ⁷¹As’s radiotoxicity is minimal due to rapid decay and controlled dosing .
  • Regulatory Status: Inorganic arsenic is classified as a Group 1 carcinogen by the WHO, whereas ⁷¹As is regulated under radiological safety protocols .

Research Findings and Challenges

Production and Purification

Recent studies highlight the ⁷⁰Ge(d,n)⁷¹As reaction’s cross-section peaks at 8–10 MeV, yielding sufficient activity for preclinical imaging . However, challenges persist in isolating ⁷¹As from co-produced contaminants like germanium-69 (⁶⁹Ge), which requires advanced electromagnetic isotope separation .

Comparative Toxicology

While inorganic arsenic compounds exhibit dose-dependent toxicity (e.g., LD₅₀ for As₂O₃ is 15–40 mg/kg in humans), ⁷¹As poses negligible chemical toxicity due to its trace quantities in medical applications . Radiological exposure remains manageable with standard shielding protocols .

Q & A

Basic Research Questions

Q. How should researchers design experiments using Arsenic-71 as a radioactive tracer in metabolic studies?

  • Methodological Answer : this compound (As-71) has been historically employed in tracer studies to investigate arsenic metabolism, as seen in early MIT experiments (1939–1941) involving leukemia patients . Modern protocols require:

  • Isotopic Purity : Verify As-71 purity via mass spectrometry to avoid interference from other arsenic isotopes (e.g., As-74).
  • Dosage Calibration : Use radiation protection guidelines (e.g., permissible concentrations of 5E+3 Bq/m³ for airborne As-71) to ensure safe handling .
  • Control Groups : Include both healthy and disease-model cohorts to isolate metabolic pathways, as done in historical leukemia studies .

Q. What analytical techniques ensure accurate quantification of this compound in biological samples?

  • Methodological Answer :

  • Subsampling Protocols : Follow representative subsampling practices to minimize heterogeneity, including particle size analysis and replicate extractions (e.g., for tissues or fluids) .
  • Gamma Spectroscopy : Utilize high-purity germanium (HPGe) detectors to distinguish As-71’s γ-ray emissions (e.g., 245 keV peak) from background noise.
  • Validation : Cross-validate results with neutron activation analysis (NAA) or inductively coupled plasma mass spectrometry (ICP-MS) to address instrument-specific biases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Containment : Use fume hoods and gloveboxes to limit airborne exposure, adhering to regulatory limits (e.g., 4E+3 Bq/m³ for As-71) .
  • Waste Management : Store decayed As-71 waste (half-life: ~65 hours) in shielded containers until radioactivity reaches background levels.
  • Monitoring : Conduct regular bioassays for lab personnel to track potential internal contamination .

Advanced Research Questions

Q. How can contradictions in arsenic metabolism data from As-71 tracer studies be resolved?

  • Methodological Answer : Discrepancies often arise from differences in study design (e.g., sample size, isotopic purity, or disease models). Strategies include:

  • Meta-Analysis : Apply statistical frameworks to harmonize data across studies, accounting for variables like dosage and measurement techniques .
  • Empirical Falsification : Test competing hypotheses (e.g., tissue-specific retention vs. rapid excretion) using controlled in vitro/in vivo models .
  • Uncertainty Quantification : Report methodological limitations (e.g., detector sensitivity thresholds) to contextualize conflicting results .

Q. What strategies integrate multi-omics data with As-71 tracer results to map arsenic’s metabolic pathways?

  • Methodological Answer :

  • Data Fusion : Combine As-71 tracer kinetics with transcriptomic/proteomic profiles using time-series clustering (e.g., to link arsenic accumulation to glutathione synthesis genes).
  • Machine Learning : Train models on paired datasets (e.g., As-71 distribution + metabolomic profiles) to predict tissue-specific toxicity thresholds .
  • Ethical Data Sharing : Use de-identified, GDPR-compliant repositories to enable cross-study validation without compromising patient privacy .

Q. How can pharmacokinetic models for As-71 be validated against experimental data?

  • Methodological Answer :

  • Compartmental Modeling : Fit tracer data to multi-compartment models (e.g., blood-liver-kidney systems) using nonlinear regression tools like NONMEM.
  • Sensitivity Analysis : Identify parameters (e.g., absorption rate constants) most sensitive to experimental noise .
  • Benchmarking : Compare predictions with independent datasets from autoradiography or micro-PET imaging .

Data Management & Reporting

Q. What are best practices for documenting As-71 experimental data in compliance with journal standards?

  • Methodological Answer :

  • Structured Reporting : Follow ACS or Beilstein Journal guidelines: separate raw data (appendix) from processed results (main text), with explicit uncertainty margins .
  • Reproducibility : Detail subsampling protocols, detector calibration curves, and statistical codes in supplementary materials .
  • Ethics Statements : Disclose funding sources, patient consent protocols, and conflicts of interest, as mandated by open-access policies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.